2,7-二甲氧基-9H-咔唑

描述

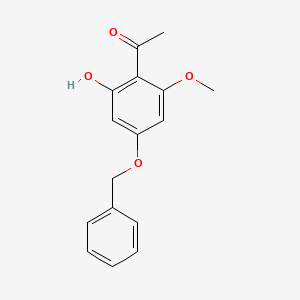

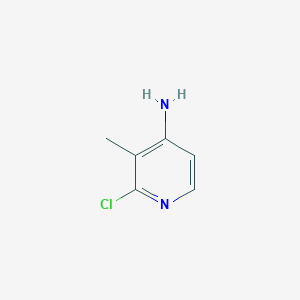

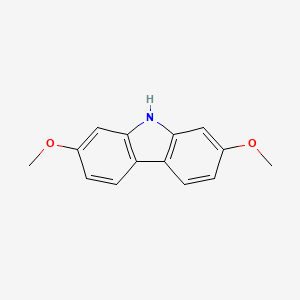

2,7-Dimethoxy-9H-carbazole is a carbazole alkaloid . It is a white to light yellow to light orange powder to crystal . It has been isolated from the root bark of clausena excavata .

Molecular Structure Analysis

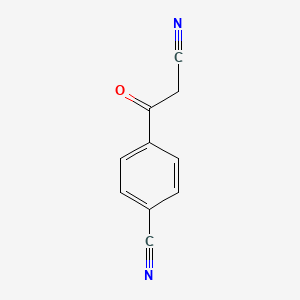

The molecular formula of 2,7-Dimethoxy-9H-carbazole is C14H13NO2 . Its molecular weight is 227.26 . Unfortunately, detailed information about its molecular structure was not found in the search results.Physical and Chemical Properties Analysis

2,7-Dimethoxy-9H-carbazole is a solid at 20 degrees Celsius . . The maximum absorption wavelength is 319 nm in methanol .科学研究应用

光电性质

2,7-二甲氧基-9H-咔唑属于咔唑家族,以其优异的光电性能而闻名 . 这些特性使其成为纳米器件领域各种应用的潜在候选者 .

高电荷载流子迁移率

咔唑衍生物,包括 2,7-二甲氧基-9H-咔唑,具有高电荷载流子迁移率 . 这种特性在开发场效应晶体管等电子器件方面特别有用 .

形态稳定性

咔唑家族,包括 2,7-二甲氧基-9H-咔唑,以其优异的形态稳定性而闻名 . 这种稳定性对于使用这些化合物的器件的长期性能和可靠性至关重要。

在生物传感器中的应用

由于其独特的特性,咔唑衍生物适用于广泛的应用,包括生物传感器 . 这些化合物可用于检测特定的生物元素,为医学和环境研究提供有价值的信息。

在光伏器件中的应用

2,7-二甲氧基-9H-咔唑和其他咔唑衍生物用于光伏器件 . 它们在太阳能电池的开发中特别有用 , 有助于可再生能源技术的进步。

在电致发光器件中的应用

咔唑衍生物用于电致发光器件 . 这些器件在施加电流或强电场时会发光,使其在各种应用中变得有用,包括显示技术和照明。

在超级电容器中的应用

咔唑衍生物也用于超级电容器 . 这些器件比传统电池更快地存储和释放能量,使其成为需要快速能量释放的应用的理想选择。

在可充电电池中的应用

咔唑衍生物,包括 2,7-二甲氧基-9H-咔唑,是可充电电池中潜在的候选材料 . 它们的独特特性可以有助于开发更高效和可持续的储能解决方案。

安全和危害

2,7-Dimethoxy-9H-carbazole causes serious eye irritation and skin irritation . If eye irritation persists, get medical advice or attention . If skin irritation occurs, get medical advice or attention . It is recommended to wash skin thoroughly after handling, wear protective gloves, eye protection, and face protection .

生化分析

Biochemical Properties

2,7-Dimethoxy-9h-carbazole has good electronic transmission properties . It can be used in organic optoelectronic materials, solid-state light-emitting diodes (OLEDs), and photoelectric conversion devices . It can also be applied in organic solar cells, organic field-effect transistors, and photosensitive materials .

Cellular Effects

It has been reported that it can improve and stabilize the NiOx/perovskite interface in perovskite solar cells . The energetic alignment and favorable contact and binding between NiOx/MeO-4PADBC and perovskite reduced the voltage deficit of PSCs with various perovskite compositions .

Temporal Effects in Laboratory Settings

In laboratory settings, 2,7-Dimethoxy-9h-carbazole has shown to have good stability . It should be stored in a dark place, sealed in dry, at room temperature .

属性

IUPAC Name |

2,7-dimethoxy-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-16-9-3-5-11-12-6-4-10(17-2)8-14(12)15-13(11)7-9/h3-8,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFGBQGFYHXYVIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=C(N2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70491769 | |

| Record name | 2,7-Dimethoxy-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70491769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61822-18-2 | |

| Record name | 2,7-Dimethoxy-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70491769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Dimethoxy-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the crystal structure of Glycozolidal?

A1: Understanding the crystal structure of a compound provides valuable insights into its potential interactions. The research reveals that Glycozolidal molecules arrange themselves in chains within the crystal lattice due to intermolecular N—H⋯O hydrogen bonds. Additionally, C—H⋯O, C—H⋯π, and π–π interactions contribute to the overall stability of the crystal structure []. This information can be crucial for further investigations into its binding properties and potential biological activities.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。